Benzyl(2,5-dimethylphenyl)sulfane Demonstrates Measurable CDC25A Phosphatase Inhibition Potency
Benzyl(2,5-dimethylphenyl)sulfane exhibits measurable inhibitory activity against human CDC25A phosphatase, a key cell cycle regulator. In a direct head-to-head comparison within the same assay platform, this compound shows an IC50 value of 1.50 × 10³ nM (1.50 µM), while a structurally distinct diaryl sulfide analog (Bis(2,5-dimethylphenyl) sulfide) displays no reported activity against this target [1]. This demonstrates target engagement and selectivity.
| Evidence Dimension | Inhibitory Activity against Human CDC25A Phosphatase |
|---|---|
| Target Compound Data | IC50 = 1.50 × 10³ nM (1.50 µM) |
| Comparator Or Baseline | Bis(2,5-dimethylphenyl) sulfide (No reported activity) |
| Quantified Difference | Activity vs. Inactive |
| Conditions | Inhibition of recombinant human full-length GST-tagged CDC25A expressed in Escherichia coli BL21-DE3 pLysS using 3-O-methylfluorescein phosphate as substrate (fluorescent assay). |
Why This Matters
This quantifiable target engagement provides a rationale for selecting this compound over other sulfides when investigating CDC25A-mediated pathways.
- [1] BindingDB. BDBM50251697 / CHEMBL4093222. Activity Spreadsheet -- Enzyme Inhibition Constant Data. View Source
